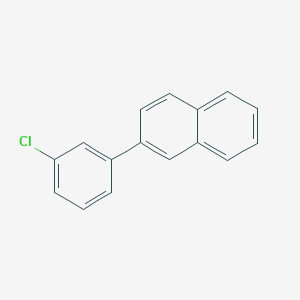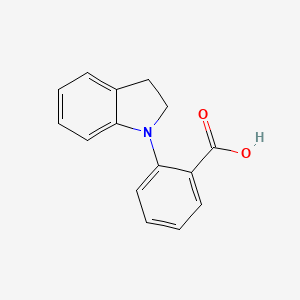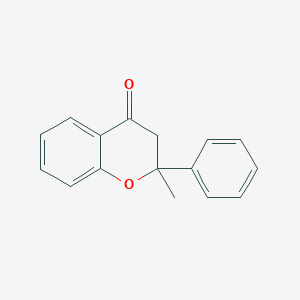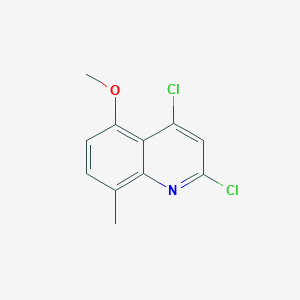
2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride include other 1,8-naphthyridine derivatives such as gemifloxacin and various trisubstituted 2-amino-1,8-naphthyridines .
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific biological activities it exhibits.
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,8-15)10-6-5-9-4-3-7-13-11(9)14-10;/h5-6,15H,3-4,7-8H2,1-2H3,(H,13,14);1H |
InChI Key |
HDHRDOJIVUGTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC2=C(CCCN2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)







![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)

![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)
